molecular formula C15H15Br2NO6 B11476641 Ethyl 5-[(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Ethyl 5-[(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11476641
M. Wt: 465.09 g/mol
InChI Key: AWKJXNZNYFZJBO-UHFFFAOYSA-N
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Description

ETHYL 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the reaction of catechol with formaldehyde in the presence of an acid catalyst.

    Bromination: The benzodioxole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the dibromo substituents.

    Methoxylation: The dibromo-benzodioxole is further reacted with methanol in the presence of a base to introduce the methoxy group.

    Oxazole Formation: The oxazole ring is formed by the cyclization of an appropriate precursor, such as an α-halo ketone, with an amine.

    Esterification: The final step involves the esterification of the oxazole derivative with ethyl bromoacetate in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The dibromo substituents can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with higher oxidation states.

    Reduction: Reduced derivatives with lower oxidation states.

    Hydrolysis: Corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE depends on its specific application. In the context of its potential anticancer activity, the compound may exert its effects by:

    Targeting Microtubules: Interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.

    Inhibiting Enzymes: Inhibiting key enzymes involved in cell proliferation and survival.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

ETHYL 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Indole Derivatives:

    Benzodioxole Derivatives: Share the benzodioxole ring structure and exhibit similar chemical properties.

    Oxazole Derivatives: Contain the oxazole ring and are used in various chemical and biological applications.

The uniqueness of ETHYL 5-[(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various scientific research applications.

Properties

Molecular Formula

C15H15Br2NO6

Molecular Weight

465.09 g/mol

IUPAC Name

ethyl 5-[(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C15H15Br2NO6/c1-3-21-15(19)9-5-7(24-18-9)4-8-10(16)12(20-2)14-13(11(8)17)22-6-23-14/h7H,3-6H2,1-2H3

InChI Key

AWKJXNZNYFZJBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2Br)OC)OCO3)Br

Origin of Product

United States

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